molecular formula C14H20N2O3S B7101503 N-(1,1-dioxo-1,4-thiazinan-4-yl)-N-methyl-2-(4-methylphenyl)acetamide

N-(1,1-dioxo-1,4-thiazinan-4-yl)-N-methyl-2-(4-methylphenyl)acetamide

Cat. No.: B7101503
M. Wt: 296.39 g/mol
InChI Key: KWSJNGKGPGWJHA-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1,4-thiazinan-4-yl)-N-methyl-2-(4-methylphenyl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a thiazinane ring with a sulfone group, a methyl group, and a 4-methylphenyl group attached to an acetamide moiety

Properties

IUPAC Name

N-(1,1-dioxo-1,4-thiazinan-4-yl)-N-methyl-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-12-3-5-13(6-4-12)11-14(17)15(2)16-7-9-20(18,19)10-8-16/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSJNGKGPGWJHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N(C)N2CCS(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1,4-thiazinan-4-yl)-N-methyl-2-(4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Thiazinane Ring: The initial step involves the cyclization of appropriate precursors to form the thiazinane ring. This can be achieved through the reaction of a suitable amine with a sulfonyl chloride under basic conditions.

    Introduction of the Methyl Group: Methylation of the nitrogen atom in the thiazinane ring can be carried out using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride.

    Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a nucleophilic substitution reaction, where a 4-methylphenyl halide reacts with the thiazinane derivative.

    Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1,4-thiazinan-4-yl)-N-methyl-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert the sulfone group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-dioxo-1,4-thiazinan-4-yl)-N-methyl-2-(4-methylphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(1,1-dioxo-1,4-thiazinan-4-yl)-N-methyl-2-(4-methylphenyl)acetamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxo-1,4-thiazinan-4-yl)-naphthalen-1-ylmethanone
  • N-[1-(1,1-dioxo-1,4-thiazinan-4-yl)-1-oxopropan-2-yl]-2-indazol-2-ylacetamide

Uniqueness

Compared to similar compounds, N-(1,1-dioxo-1,4-thiazinan-4-yl)-N-methyl-2-(4-methylphenyl)acetamide stands out due to its specific substitution pattern, which may confer unique chemical and biological properties. This uniqueness can be leveraged in the design of new molecules with tailored functionalities for specific applications.

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